molecular formula C10H16ClNO3 B13443401 Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13443401
M. Wt: 233.69 g/mol
InChI Key: VLADXSIKWDYABL-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with an ethyl ester group at the 1-position, a 3-chloropropyl group at the 3-position, and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of ethyl 4-oxopyrrolidine-1-carboxylate with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or acetonitrile.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-oxopyrrolidine-1-carboxylate: Lacks the chloropropyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloropropylamine: Contains the chloropropyl group but lacks the pyrrolidine ring and ester functionality.

    4-Oxopyrrolidine-1-carboxylic acid: Lacks the ethyl ester and chloropropyl groups, affecting its solubility and reactivity.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

ethyl 3-(3-chloropropyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)12-6-8(4-3-5-11)9(13)7-12/h8H,2-7H2,1H3

InChI Key

VLADXSIKWDYABL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC(C(=O)C1)CCCCl

Origin of Product

United States

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